Target-Specific Neutral Ceramidase Inhibition and Cellular Ceramide Elevation
C6-urea-ceramide selectively inhibits neutral ceramidase (nCDase), as demonstrated by the absence of ceramide elevation in nCDase-knockout (KO) mouse embryonic fibroblasts (MEFs) compared to wild-type (WT) controls. In WT MEFs, treatment with 25 μM C6-urea-ceramide increased total ceramide levels by 152 ± 3% at 12 hours and 184 ± 4% at 24 hours relative to untreated controls [1]. In HT-29 colon cancer cells, 10 μM C6-urea-ceramide induced a 4-fold increase in ceramide after 24 hours [1].
| Evidence Dimension | Cellular ceramide accumulation |
|---|---|
| Target Compound Data | 25 μM: 152 ± 3% (12 h), 184 ± 4% (24 h) increase in WT MEFs; 10 μM: 4-fold increase in HT-29 cells (24 h) |
| Comparator Or Baseline | nCDase-KO MEFs: No significant ceramide increase; Untreated controls: Baseline ceramide levels |
| Quantified Difference | Complete loss of response in nCDase-KO MEFs (target validation) |
| Conditions | Mouse embryonic fibroblasts (WT vs. nCDase-/-), HT-29 colon cancer cells, 12-24 h treatment |
Why This Matters
Demonstrates on-target nCDase engagement and quantifies the magnitude of ceramide elevation, enabling precise experimental design in sphingolipid research.
- [1] García-Barros, M., Coant, N., Kawamori, T., Wada, M., Snider, A. J., Truman, J.-P., Wu, B. X., Furuya, H., Clarke, C. J., Bialkowska, A. B., Ghaleb, A., Yang, V. W., Obeid, L. M., Hannun, Y. A. Role of neutral ceramidase in colon cancer. FASEB J. 2016, 30, 4159-4171. DOI: 10.1096/fj.201600611R. View Source
